molecular formula C15H14O2S B1329377 4,4'-Dimethoxythiobenzophenone CAS No. 958-80-5

4,4'-Dimethoxythiobenzophenone

Cat. No.: B1329377
CAS No.: 958-80-5
M. Wt: 258.3 g/mol
InChI Key: TUKGAYSGFQWDBC-UHFFFAOYSA-N
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Description

4,4’-Dimethoxythiobenzophenone is an organic compound with the molecular formula C15H14O3S. It is a derivative of benzophenone, where the two para positions on the benzene rings are substituted with methoxy groups (-OCH3) and a sulfur atom replaces the oxygen atom in the carbonyl group. This compound is known for its photoreactivity and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dimethoxythiobenzophenone can be synthesized through several methods. One common method involves the reaction of 4,4’-dimethoxybenzophenone with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide (P2S5). The reaction typically occurs in an inert solvent like toluene or xylene under reflux conditions.

Industrial Production Methods

In industrial settings, the synthesis of 4,4’-dimethoxythiobenzophenone may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethoxythiobenzophenone undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

4,4’-Dimethoxythiobenzophenone has several applications in scientific research:

    Chemistry: It is used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.

    Biology: The compound’s photoreactivity makes it useful in studying light-induced biological processes.

    Industry: It is used as an ultraviolet (UV) absorber in plastic products to protect them from UV degradation.

Mechanism of Action

The mechanism of action of 4,4’-dimethoxythiobenzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound can generate reactive intermediates such as radicals, which can initiate polymerization or other chemical transformations. The methoxy groups and sulfur atom play crucial roles in stabilizing these intermediates and enhancing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethoxybenzophenone: Similar structure but with an oxygen atom in the carbonyl group instead of sulfur.

    4,4’-Dimethylbenzophenone: Similar structure but with methyl groups instead of methoxy groups.

    Benzophenone: The parent compound without any substituents.

Uniqueness

4,4’-Dimethoxythiobenzophenone is unique due to the presence of both methoxy groups and a sulfur atom, which confer distinct photoreactive properties. Compared to 4,4’-dimethoxybenzophenone, the sulfur atom in 4,4’-dimethoxythiobenzophenone allows for different reactivity patterns, particularly in photochemical and redox reactions.

Properties

IUPAC Name

bis(4-methoxyphenyl)methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-16-13-7-3-11(4-8-13)15(18)12-5-9-14(17-2)10-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKGAYSGFQWDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241966
Record name 4,4'-Dimethoxythiobenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958-80-5
Record name Bis(4-methoxyphenyl)methanethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958-80-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dimethoxythiobenzophenone
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Record name 4,4'-Dimethoxythiobenzophenone
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Record name 4,4'-Dimethoxythiobenzophenone
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Record name 4,4'-dimethoxythiobenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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